2,3,5-Trihydroxytoluene

Descripción

Historical Perspectives and Early Research Trajectories

The scientific journey of 2,3,5-Trihydroxytoluene is closely linked to the study of aromatic compound degradation and synthesis. Early research identified it as an intermediate in various chemical and biological pathways. For instance, it is recognized as a product of orcinol (B57675) catalysis. wikipedia.org A significant synthesis route involves the nitration of toluene (B28343), followed by catalytic hydrogenation to produce 2,3,5-triaminotoluene, which is then converted to the trihydroxy derivative through diazotization and hydrolysis.

Early investigations also revealed its formation in the culture media of microorganisms like Epicoccum nigrum. openagrar.de Furthermore, its role as a metabolite in the biodegradation of certain industrial compounds, such as dinitrocresols, by microorganisms like Pseudomonas sp. has been documented. cdc.gov These early studies laid the groundwork for understanding the compound's formation and reactivity.

Classification and Structural Context within Polyhydroxylated Aromatic Compounds

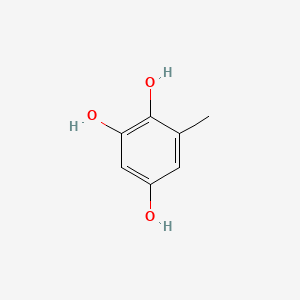

This compound belongs to the family of polyhydroxylated aromatic compounds, specifically the benzenetriols. nih.gov Its structure, 6-methylbenzene-1,2,4-triol, consists of a benzene (B151609) ring substituted with a methyl group and three hydroxyl (-OH) groups. solubilityofthings.com This arrangement of substituents creates a unique electronic and steric environment that influences its chemical properties and reactivity.

As a polyhydroxylated phenol, it shares characteristics with other phenolic compounds, such as antioxidant activity, due to the ability of the hydroxyl groups to donate hydrogen atoms. solubilityofthings.com The position of the hydroxyl groups on the toluene ring distinguishes it from its isomers, such as 2,4,5-trihydroxytoluene (B73207) and 2,4,6-trihydroxytoluene (methylphloroglucinol), each exhibiting distinct chemical behaviors. nih.govresearchgate.net The structural arrangement directly impacts intermolecular interactions, crystal packing, and solubility.

Contemporary Significance and Research Relevance in Chemical Biology and Environmental Chemistry

In recent years, this compound has garnered significant attention in the fields of chemical biology and environmental chemistry.

Chemical Biology:

In chemical biology, this compound is recognized as a key intermediate in the biosynthesis of various natural products and in the metabolic pathways of certain organisms. For example, it is a precursor in the synthesis of ubiquinone derivatives, which are vital for their antioxidant properties. Research has also explored its formation from biomass-derived compounds through environmentally friendly methods. The oxidation products of this compound have been shown to react with amino acids, a process relevant to the formation of humic substances in soil. openagrar.de

Environmental Chemistry:

From an environmental perspective, this compound is a crucial intermediate in the biodegradation of nitroaromatic compounds, which are significant environmental pollutants. nih.gov For example, in the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) by Burkholderia species, 4-methyl-5-nitrocatechol (B15798) is oxidized to 2,4,5-trihydroxytoluene before the aromatic ring is cleaved. nih.govresearchgate.netomicsdi.org This metabolic pathway is a key area of research for bioremediation strategies aimed at cleaning up contaminated sites. asm.org The compound is also studied in the context of atmospheric chemistry, where the oxidation of cresols can lead to the formation of trihydroxytoluenes, which can contribute to the formation of secondary organic aerosols. researchgate.netcopernicus.org

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8O3 |

| Average Mass | 140.138 g/mol |

| Monoisotopic Mass | 140.047344 g/mol |

| IUPAC Name | 6-methylbenzene-1,2,4-triol |

| ChemSpider ID | 12484 |

Table generated from data available in public chemical databases. chemspider.com

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylbenzene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-5(8)3-6(9)7(4)10/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGNQZIJYUEWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227503 | |

| Record name | 6-Methyl-1,2,4-benzenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-81-7 | |

| Record name | 6-Methyl-1,2,4-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,2,4-benzenetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1,2,4-benzenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Elucidation of Biosynthetic Pathways

Identification in Biological Systems and Environmental Matrices

2,3,5-Trihydroxytoluene is not a widely distributed natural product in plants or animals but has been identified as a key intermediate in the metabolic pathways of certain microorganisms. Its presence is primarily noted in bacterial cultures capable of degrading specific aromatic compounds. Strains of Pseudomonas putida, for example, have been shown to produce this compound during the catabolism of orcinol (B57675) (3,5-dihydroxytoluene). nih.govnih.gov Consequently, its detection in environmental matrices, such as soil and water, is often linked to the microbial degradation of naturally occurring phenolic compounds or industrial pollutants like dinitrotoluenes.

Biosynthesis from Precursors in Microbial Metabolism (e.g., Orcinol, Dinitrotoluenes)

Microorganisms have evolved sophisticated pathways to utilize diverse aromatic compounds as carbon sources. This compound emerges as a central molecule in the breakdown of precursors such as orcinol. Furthermore, while the biodegradation of dinitrotoluenes (DNTs) also yields trihydroxytoluene intermediates, the well-documented pathways for common isomers like 2,4-DNT typically produce the isomer 2,4,5-trihydroxytoluene (B73207). nih.govresearchgate.net

The pathway from orcinol is a direct route to this compound. In contrast, the degradation of DNTs represents a critical bioremediation process where a related trihydroxytoluene isomer is formed.

Biosynthesis from Orcinol: Certain soil bacteria, notably strains of Pseudomonas putida, can utilize orcinol as their sole source of carbon and energy. nih.govnih.gov The initial step in this metabolic pathway is the hydroxylation of orcinol, which directly yields this compound. nih.gov This conversion is a crucial preparatory step that facilitates the subsequent cleavage of the aromatic ring.

Role of Dinitrotoluenes in Producing Trihydroxytoluene Isomers: Dinitrotoluenes are significant environmental pollutants, primarily from industrial and military activities. researchgate.net Bacteria, particularly species like Burkholderia sp., have evolved pathways to mineralize these toxic compounds. The degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) is a well-studied example. This pathway proceeds through several enzymatic steps, culminating in the formation of 2,4,5-trihydroxytoluene, which is then further degraded. nih.govresearchgate.netnih.gov Although this process yields a different isomer, it highlights the role of trihydroxytoluenes as key intermediates in the microbial degradation of nitroaromatic pollutants.

The biosynthesis of this compound is catalyzed by specific enzymes that introduce hydroxyl groups onto the aromatic ring of precursor molecules.

From Orcinol: The conversion of orcinol to this compound in Pseudomonas putida is catalyzed by orcinol hydroxylase . nih.gov This enzyme is a monooxygenase, which incorporates one atom of molecular oxygen into the substrate. The reaction requires a reducing agent, typically NADH or NADPH, to activate the molecular oxygen. nih.gov The hydroxylase specifically adds a hydroxyl group to the C2 position of the orcinol ring, resulting in the formation of this compound. nih.gov

Enzymatic Steps in DNT Degradation Leading to an Isomer (2,4,5-THT): The pathway for 2,4-DNT degradation in bacteria like Burkholderia sp. involves a series of enzymatic reactions:

2,4-Dinitrotoluene Dioxygenase (DNTDO): This enzyme initiates the attack on the 2,4-DNT molecule, incorporating both atoms of molecular oxygen to form 4-methyl-5-nitrocatechol (B15798) (4M5NC) and releasing a nitrite (B80452) group. researchgate.net

4-Methyl-5-nitrocatechol Monooxygenase: This enzyme hydroxylates 4M5NC, removing the second nitrite group and forming 2-hydroxy-5-methylquinone (B1220929). researchgate.net

2-Hydroxy-5-methylquinone Reductase: The quinone is then reduced to yield the stable aromatic intermediate, 2,4,5-trihydroxytoluene. nih.govnih.gov

| Precursor | Key Enzyme(s) | Product | Organism Example |

|---|---|---|---|

| Orcinol | Orcinol Hydroxylase | This compound | Pseudomonas putida nih.gov |

| 2,4-Dinitrotoluene | DNT Dioxygenase, 4M5NC Monooxygenase, 2H5MQ Reductase | 2,4,5-Trihydroxytoluene | Burkholderia sp. nih.govresearchgate.net |

The enzymes responsible for the biosynthesis of this compound and its isomers are encoded by specific genes, which are often organized into clusters on the bacterial chromosome or on plasmids.

Genes for Orcinol Degradation: In Pseudomonas putida, the genes encoding the enzymes for the orcinol degradation pathway, including orcinol hydroxylase, are induced by the presence of orcinol in the environment. nih.gov While the specific gene cluster for orcinol hydroxylase in P. putida is not as extensively characterized as the DNT pathway, similar hydroxylase genes have been identified in other bacteria for the degradation of related resorcinol (B1680541) compounds. For instance, in Corynebacterium glutamicum, a gene designated NCgl1111 has been identified that codes for a resorcinol hydroxylase. nih.gov

The dnt Gene Cluster for 2,4-DNT Degradation: In Burkholderia sp. strain DNT and R34, the genes for 2,4-DNT degradation are well-characterized and are located in a cluster known as the dnt gene cluster. nih.govdtu.dkresearchgate.net This cluster includes:

dntA genes (dntAaAbAcAd): These genes encode the components of the initial 2,4-dinitrotoluene dioxygenase. researchgate.net

dntB: Encodes the 4-methyl-5-nitrocatechol monooxygenase.

dntC: Codes for the 2-hydroxy-5-methylquinone reductase. nih.gov

dntD: Encodes the 2,4,5-trihydroxytoluene 1,2-dioxygenase, the enzyme responsible for the subsequent ring cleavage of the trihydroxytoluene intermediate. researchgate.net

dntR: A regulatory gene that controls the expression of the other dnt genes. nih.govdtu.dk

The organization of these genes into a functional cluster allows the bacteria to efficiently coordinate the expression of all necessary enzymes for the complete degradation pathway.

Role as a Key Intermediate in Bioremediation Pathways

The formation of trihydroxytoluenes, including this compound and its isomer 2,4,5-trihydroxytoluene, is a pivotal step in the aerobic bioremediation of aromatic compounds. These trihydroxylated intermediates are significantly less stable and more susceptible to enzymatic attack than their precursors.

In the orcinol pathway, the formation of this compound is the critical step that prepares the aromatic ring for cleavage. An enzyme known as This compound-1,2-oxygenase subsequently cleaves the ring between the hydroxylated carbons, breaking down the stable aromatic structure into linear, aliphatic molecules (2,4,6-trioxoheptanoate). nih.gov These smaller molecules can then readily enter central metabolic pathways (like the Krebs cycle) to be fully mineralized into carbon dioxide and water, providing energy and biomass for the bacterium. nih.gov

Similarly, in the 2,4-DNT degradation pathway, 2,4,5-trihydroxytoluene is the substrate for a ring-cleavage enzyme, 2,4,5-trihydroxytoluene 1,2-dioxygenase (encoded by the dntD gene), which opens up the aromatic ring. nih.gov The generation of this trihydroxytoluene intermediate is therefore essential for the complete detoxification and mineralization of the pollutant 2,4-DNT.

| Topic | Key Finding | Significance | Primary Organism(s) |

|---|---|---|---|

| Natural Occurrence | Identified as a metabolic intermediate in bacteria. | Indicates a role in microbial catabolism of aromatic compounds. | Pseudomonas putida nih.gov |

| Biosynthesis from Orcinol | Formed by direct hydroxylation of orcinol. nih.gov | Elucidates a direct pathway for its formation from a natural phenolic compound. | Pseudomonas putida nih.gov |

| Enzymatic Mechanism (Orcinol) | Catalyzed by a monooxygenase, Orcinol Hydroxylase. nih.gov | Defines the specific biochemical reaction for its synthesis. | Pseudomonas putida nih.gov |

| Related DNT Pathway | The isomer 2,4,5-trihydroxytoluene is a key intermediate in 2,4-DNT degradation. nih.gov | Highlights the importance of trihydroxytoluenes in bioremediation of pollutants. | Burkholderia sp. nih.govnih.gov |

| Genetic Determinants (DNT) | The dnt gene cluster encodes the multi-enzyme pathway for DNT degradation. nih.govdtu.dk | Provides a genetic basis for engineering organisms for enhanced bioremediation. | Burkholderia sp. nih.govdtu.dk |

| Role in Bioremediation | Serves as the substrate for ring-cleavage enzymes, leading to mineralization. nih.govnih.gov | Its formation is a crucial step for detoxifying aromatic pollutants. | Pseudomonas, Burkholderia |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Methodologies for 2,3,5-Trihydroxytoluene

Total synthesis of this compound is not commonly detailed, but established methodologies for analogous polyhydroxylated aromatics can be applied. These routes often begin with readily available aromatic precursors and involve a sequence of reactions to introduce the required functional groups in the correct positions.

A conventional and adaptable strategy for synthesizing hydroxylated aromatic compounds involves a three-stage process: nitration, reduction, and hydrolysis. This method is particularly useful for producing trihydroxybenzene homologues from nitrated precursors.

The general pathway can be outlined as follows:

Nitration: An appropriate toluene (B28343) derivative is subjected to nitration to introduce nitro groups (-NO₂) onto the aromatic ring. The number and position of these groups depend on the starting material and reaction conditions. For a trihydroxylated product, a trinitrated intermediate is typically required.

Reduction: The nitro groups are then reduced to amino groups (-NH₂). Catalytic hydrogenation is an eco-friendly and efficient method for this transformation. For instance, the hydrogenation of 2,4,6-trinitrotoluene (B92697) has been successfully achieved using a Palladium on Sibunit (Pd/Sibunit) catalyst, which demonstrates high activity and can be reused multiple times. nih.gov This process yields the corresponding triaminotoluene.

Hydrolysis: The final step is the hydrolysis of the amino groups to hydroxyl groups (-OH). The triaminotoluene intermediate is treated with water, often under reflux conditions, to replace the amino groups with hydroxyl groups, yielding the final trihydroxytoluene product. nih.gov

A summary of a representative synthesis for a related compound, 2-methylphloroglucinol (B121552) (2,4,6-trihydroxytoluene), which illustrates this methodology, is presented below.

| Step | Precursor | Key Reagents/Catalyst | Intermediate/Product | Typical Yield |

| Nitration | Toluene | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | 2,4,6-Trinitrotoluene | High |

| Reduction | 2,4,6-Trinitrotoluene | H₂, Pd/Sibunit Catalyst | 2,4,6-Triaminotoluene | 85-91% nih.gov |

| Hydrolysis | 2,4,6-Triaminotoluene | Water, Heat | 2,4,6-Trihydroxytoluene | High nih.gov |

This table is illustrative of the general methodology and uses data from the synthesis of a related isomer.

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, providing high selectivity under mild reaction conditions. nih.govrjraap.com These approaches leverage the precision of enzymes to perform specific chemical transformations. nih.gov

While specific biocatalytic routes to this compound are not extensively documented, general principles of biocatalysis can be applied. Key enzymatic reactions relevant to its synthesis include:

Regiospecific Hydroxylation: Enzymes such as cytochrome P450 monooxygenases can catalyze the regio-specific oxidation of C-H bonds on aromatic rings. nih.gov This could potentially be used to introduce hydroxyl groups at specific positions on a toluene scaffold, offering a direct route that avoids the use of harsh reagents.

Asymmetric Reduction: Biocatalytic reduction, often using enzymes like Old Yellow Enzymes (OYEs), can be employed for the asymmetric reduction of various substrates. nih.gov This is particularly valuable in multi-step syntheses where chirality is a factor.

Enzyme-Catalyzed Condensations: Enzymes can facilitate the formation of complex molecules from simpler precursors. For example, monooxygenases have been used in the streamlined formation of structurally complex sorbicillinoids. nih.gov

The primary advantages of these methods include high regio- and stereoselectivity, reduced environmental impact due to mild reaction conditions (often in aqueous media), and the potential to simplify complex multi-step syntheses. nih.govrjraap.com

Regioselective and Stereoselective Synthesis Challenges and Solutions

The primary challenge in synthesizing this compound is achieving the correct regiochemistry. The directing effects of the substituents on the aromatic ring (the methyl group and the hydroxyl groups) dictate the position of incoming groups during electrophilic substitution.

Challenge: The methyl group is an ortho-, para-director, while hydroxyl groups are strongly activating ortho-, para-directors. Synthesizing the 2,3,5- substitution pattern is difficult because it requires overriding these natural directing effects. For example, direct hydroxylation of toluene or cresol (B1669610) would likely lead to a mixture of isomers, with the 2,4- and 2,6-disubstituted products being favored.

Solution:

Use of Protecting Groups: A common strategy is to use protecting groups to block more reactive sites, thereby directing subsequent reactions to the desired position. After the reaction, the protecting group is removed.

Starting with Pre-functionalized Precursors: A more effective approach is to start with a precursor that already has functional groups in the desired positions or in positions that can be readily converted. The nitration-reduction-hydrolysis sequence described in section 3.1.1 is an example of this, where the positions of the final hydroxyl groups are determined by the initial nitration pattern.

Directed Ortho-Metalation (DoM): This technique uses a directing group to deprotonate a specific ortho-position with a strong base, followed by quenching with an electrophile to introduce a substituent. This allows for the precise installation of functional groups at positions that might be inaccessible through classical electrophilic substitution.

Stereoselectivity is not a factor in the synthesis of the final achiral this compound molecule itself. However, it becomes critical when synthesizing chiral derivatives or using chiral intermediates. rsc.org In such cases, asymmetric catalysts or enzymatic resolutions are employed to control the stereochemical outcome. rsc.org

Sustainable and Green Chemistry Considerations in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. synthiaonline.com Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jddhs.com Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO₂), ionic liquids, or deep eutectic solvents is a central goal. rsc.orgtext2fa.ir For example, conducting catalytic hydrogenations in aqueous media can eliminate the need for volatile organic solvents. nih.gov

Energy Efficiency: Employing energy-efficient synthesis techniques, such as microwave-assisted or ultrasound-assisted synthesis, can reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Catalysis: The use of catalysts, both chemical and biological, is preferred over stoichiometric reagents. jddhs.com Catalysts are used in small amounts and can often be recycled and reused. The use of a recyclable Pd/Sibunit catalyst in the reduction of trinitrotoluene is a practical example. nih.gov

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than petroleum-based feedstocks. jddhs.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.

Synthesis of this compound Derivatives and Analogues for Research

The synthesis of derivatives and analogues of this compound is essential for exploring its chemical properties and potential applications in various research fields. Structural modifications can alter its physical, chemical, and biological characteristics.

The hydroxyl groups and the aromatic ring of this compound are the primary sites for chemical modification. Common strategies include:

Acylation/Esterification: The hydroxyl groups can be converted to esters by reacting them with acyl halides or anhydrides. This is a common method for producing acetyl, propionyl, or benzoyl derivatives. google.com This functionalization changes the polarity and reactivity of the molecule.

Alkylation/Etherification: Reaction with alkyl halides under basic conditions can convert the hydroxyl groups into ether linkages (e.g., methoxy (B1213986) or ethoxy groups).

Glycosylation: Attaching sugar moieties to the hydroxyl groups creates glycosides. For example, orcinol (B57675) (3,5-dihydroxytoluene) has been derivatized with various sugars, including β-D-glucopyranosyl groups. google.com This strategy is often used to modify the solubility and bioavailability of phenolic compounds.

Halogenation: Electrophilic aromatic substitution can be used to introduce halogen atoms (e.g., Br, Cl) onto the aromatic ring at the positions activated by the hydroxyl and methyl groups.

Cyclization: The hydroxyl groups can be used as nucleophiles in reactions to form heterocyclic rings fused to the benzene (B151609) ring, creating more complex polycyclic structures.

These functionalization strategies allow chemists to generate a library of compounds based on the this compound scaffold for further investigation.

| Derivatization Strategy | Reagent Type | Functional Group Introduced | Example Derivative Class |

| Acylation | Acyl Halide / Anhydride | Ester (e.g., -OCOCH₃) | Acetates, Benzoates google.com |

| Alkylation | Alkyl Halide | Ether (e.g., -OCH₃) | Methyl Ethers |

| Glycosylation | Activated Sugar | Glycoside (e.g., -O-Glucose) | Glucopyranosides google.com |

| Halogenation | Electrophilic Halogen | Halogen (e.g., -Br) | Bromo-derivatives |

Synthetic Utility as a Precursor for Complex Chemical Scaffolds

While not as ubiquitously employed as other functionalized aromatic compounds in synthetic organic chemistry, this compound serves as a valuable precursor in the construction of certain complex chemical scaffolds, most notably in the biomimetic synthesis of natural products. Its inherent reactivity, stemming from the electron-rich aromatic ring and the multiple hydroxyl groups, allows for specific transformations that lead to intricate molecular architectures.

The primary synthetic utility of this compound lies in its role as a key intermediate in the biosynthesis of dimeric benzoquinone pigments, such as phoenicin, a metabolite produced by various fungi. This natural synthetic pathway has inspired laboratory strategies for the construction of the core structure of such compounds. The key transformation involves the oxidative coupling of two molecules of this compound.

In a biomimetic approach, the synthesis of the reduced form of phoenicin can be achieved through the oxidative dimerization of this compound. This reaction typically proceeds in the presence of an oxidizing agent, which facilitates the formation of a carbon-carbon bond between two molecules of the precursor. The resulting dimeric structure contains a more complex and sterically hindered scaffold compared to the starting material. Subsequent oxidation of the dihydrophenicin intermediate yields the final quinonoid structure of phoenicin.

The following table summarizes the key transformation of this compound into the phoenicin scaffold, highlighting its role as a direct precursor in this biosynthetic and biomimetic pathway.

| Precursor | Reagents/Conditions | Key Transformation | Resulting Complex Scaffold |

| This compound | Oxidizing agent (e.g., enzymatic or chemical) | Oxidative Dimerization | Dihydrophenicin |

| Dihydrophenicin | Oxidation | Dehydrogenation | Phoenicin |

This example underscores the potential of this compound as a building block for the synthesis of complex natural products and their analogues. The strategic placement of the hydroxyl groups and the methyl group on the aromatic ring directs the regioselectivity of the coupling reaction, enabling the efficient construction of the target scaffold. Further research into the derivatization of this compound could expand its utility in accessing a broader range of complex chemical structures.

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry and Electron Transfer Mechanisms (in vitro)

The redox behavior of 2,3,5-trihydroxytoluene is central to its chemical and biological interactions. The hydroxyl groups are electron-donating, making the molecule susceptible to oxidation and enabling it to participate in electron transfer reactions. This property is the foundation for its antioxidant and, under certain conditions, pro-oxidant activities.

The antioxidant mechanism of phenolic compounds like this compound primarily involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical. This process neutralizes the radical and generates a more stable phenoxyl radical. The stability of this resulting radical is key to the antioxidant efficacy. For this compound, the phenoxyl radical is stabilized by resonance, with the negative charge delocalized across the aromatic ring and the remaining hydroxyl groups. The catechol-like structure at positions 2 and 3 is particularly effective at stabilizing this radical through the formation of an ortho-semiquinone.

Conversely, phenolic compounds can also exhibit pro-oxidant behavior, particularly in the presence of transition metal ions like iron (Fe³⁺) or copper (Cu²⁺). nih.gov this compound can reduce these metal ions to their lower oxidation states (Fe²⁺ and Cu⁺). These reduced metal ions can then participate in Fenton-type reactions, reacting with hydrogen peroxide to generate highly reactive hydroxyl radicals. nih.gov This catalytic cycle can lead to an increase in oxidative stress. Therefore, the antioxidant or pro-oxidant effect is highly dependent on the specific chemical environment, including the concentration of the compound and the presence of metal ions. nih.gov

The ability of this compound to scavenge free radicals is a direct measure of its antioxidant activity. This is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govoamjms.eu In these assays, the antioxidant donates a hydrogen atom or an electron to the stable radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com

Table 1: DPPH Radical Scavenging Activity of Structurally Related Phenolic Antioxidants This table presents data for compounds structurally related to this compound to provide context for its expected activity.

| Compound | EC₅₀ (mg/ml) | Reference |

| 4-Methylbenzene-1,2-diol (HPC) | 0.016 | cabidigitallibrary.org |

| 2-Methylbenzene-1,4-diol (MHQ) | 0.018 | cabidigitallibrary.org |

| 2-(tert-Butyl)benzene-1,4-diol (TBHQ) | 0.017 | cabidigitallibrary.org |

| 3-(tert-Butyl)-5-methylbenzene-1,2-diol | 0.044 | cabidigitallibrary.org |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the three hydroxyl groups and the weakly activating methyl group. These substituents increase the nucleophilicity of the ring, making it much more reactive than benzene itself. msu.edu

The directing effects of the substituents determine the position of substitution. Hydroxyl and methyl groups are ortho, para-directors. chemguide.co.uk In this compound, the positions on the ring are C1 (methyl), C2 (hydroxyl), C3 (hydroxyl), C4 (hydrogen), C5 (hydroxyl), and C6 (hydrogen). The two available positions for substitution are C4 and C6.

Position C4: This position is para to the C1-methyl group and ortho to the C3- and C5-hydroxyl groups.

Position C6: This position is ortho to the C1-methyl group and the C5-hydroxyl group.

The cumulative effect of three strongly activating hydroxyl groups and one activating methyl group makes the ring extremely reactive. The substitution pattern would be a complex outcome of the additive directing effects of all four groups. Steric hindrance may also play a role, potentially favoring substitution at the less crowded C4 position. Reactions like nitration or halogenation would likely proceed under very mild conditions, and polysubstitution could be difficult to prevent. For example, nitration of the similarly activated methylbenzene (toluene) proceeds about 25 times faster than that of benzene. chemguide.co.uklibretexts.org

Photochemical Transformation and Atmospheric Reaction Pathways

In the atmosphere, phenolic compounds are primarily removed by reaction with photochemically generated hydroxyl radicals (•OH). wikipedia.org The reaction of this compound with •OH radicals is expected to be the dominant atmospheric degradation pathway. This reaction can proceed via two main mechanisms:

H-atom abstraction: The •OH radical can abstract a hydrogen atom from one of the phenolic hydroxyl groups, forming water and a phenoxy radical. This is typically the major pathway for phenols. wikipedia.org

•OH addition: The •OH radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical.

The resulting phenoxy or addition radicals will then undergo further reactions with other atmospheric species like oxygen (O₂) and nitrogen oxides (NOₓ), leading to the formation of ring-opened products and secondary organic aerosols. wikipedia.org The high reactivity of substituted phenols with •OH radicals generally leads to short atmospheric lifetimes. researchgate.net While specific kinetic data for this compound is unavailable, the presence of multiple hydroxyl groups is expected to make its reaction with •OH radicals very rapid.

Additionally, direct photolysis by sunlight could contribute to the degradation of this compound, especially if it absorbs light in the solar spectrum (λ > 290 nm). This process would involve the molecule absorbing a photon and undergoing electronic excitation, which can lead to bond cleavage and transformation. mdpi.com

Coordination Chemistry and Metal Chelation Properties

The structure of this compound, specifically the presence of adjacent hydroxyl groups at the C2 and C3 positions (a catechol moiety), makes it an excellent chelating agent for metal ions. nih.gov Catechols are well-known for forming stable, often colored, coordination complexes with a wide range of metals, including iron (Fe), copper (Cu), aluminum (Al), and titanium (Ti). scienceopen.comresearchgate.net

Chelation involves the formation of a five-membered ring between the two adjacent oxygen atoms of the deprotonated catechol group and a central metal ion. This bidentate coordination results in a highly stable complex. nih.gov The stability and properties of these metal-catecholate complexes depend on factors such as the pH of the solution (which controls the deprotonation of the hydroxyl groups) and the nature of the metal ion (its charge, size, and preferred coordination geometry). nih.gov For instance, trivalent metal ions like Fe³⁺ can form complexes with one, two, or three catecholate ligands, leading to mono-, bis-, or tris-catecholate complexes, respectively. researchgate.net The formation of these complexes is often visually apparent due to intense charge-transfer bands in their electronic spectra. The hydroxyl group at the C5 position could also potentially participate in metal binding, although the chelation by the ortho-diol is typically the dominant interaction.

Molecular Interactions and Biochemical Roles Non Human, Mechanistic Focus

Enzyme Substrate or Inhibitor Interactions (in vitro mechanistic studies)

Limited direct research on 2,3,5-Trihydroxytoluene's specific enzyme interactions is available. However, studies on analogous hydroxytoluene and phenolic compounds provide insights into its potential mechanisms. As a phenolic compound, this compound likely participates in redox reactions and may act as an enzyme inhibitor, particularly for oxidoreductases like tyrosinase and polyphenol oxidase. The hydroxyl groups on the toluene (B28343) ring are key to this activity, as they can chelate metal ions in the active sites of these enzymes, leading to their inhibition.

The inhibitory potential of phenolic compounds is often linked to their ability to act as antioxidants or pro-oxidants, depending on the cellular environment. This dual activity can influence enzyme function by altering the redox state of the cell or by directly interacting with the enzyme's active site. Further in vitro kinetic studies are necessary to fully elucidate the specific inhibitory mechanisms and substrate interactions of this compound with various enzymes.

Role in Plant Physiology and Defense Mechanisms

Phenolic compounds are integral to plant defense, and this compound is likely involved in these mechanisms. biology-journal.org Plants synthesize and accumulate a variety of phenolics in response to both biotic and abiotic stresses. biology-journal.org These compounds can act as antimicrobial agents, deter herbivores, and protect against UV radiation and oxidative stress. longdom.org

One of the key roles of phenolics in plant defense is their involvement in allelopathy, where one plant releases chemicals that affect the growth of another. nih.govmdpi.com These allelochemicals can inhibit seed germination and root growth of competing plant species. nih.govmdpi.com The phytotoxicity of phenolic compounds is a crucial aspect of this defense mechanism.

Furthermore, in response to pathogen attack, plants often accumulate phenolics at the site of infection to restrict the pathogen's growth. biology-journal.org This is part of a broader defense response that can lead to systemic acquired resistance (SAR), providing long-lasting protection against a wide range of pathogens. biology-journal.org

Table 1: Documented Roles of Phenolic Compounds in Plant Defense

| Defense Mechanism | Role of Phenolic Compounds |

| Allelopathy | Inhibition of germination and growth of competing plants. nih.govmdpi.com |

| Antimicrobial Activity | Direct inhibition of bacterial and fungal growth. |

| Herbivore Deterrence | Making plant tissues unpalatable or toxic to insects and other herbivores. |

| UV Protection | Absorption of harmful UV radiation. |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS) generated during stress. biology-journal.org |

Microbial Interspecies Interactions and Signaling

The role of this compound in microbial interspecies interactions and signaling is an emerging area of research. It is known that microorganisms communicate and regulate their collective behavior through a process called quorum sensing (QS), which relies on the production and detection of small signaling molecules. frontiersin.orgmdpi.com Various natural compounds, including phenolics, have been shown to interfere with QS systems, thereby disrupting microbial communication and processes like biofilm formation and virulence factor production. nih.gov

While direct evidence for this compound's involvement in QS is not yet established, its structural similarity to other known QS inhibitors suggests it may have similar activity. The production of secondary metabolites by soil bacteria, such as Streptomyces, is known to be influenced by interspecies interactions, leading to the production of novel compounds not seen in monocultures. nih.gov This suggests that the presence of compounds like this compound in the environment could influence the chemical communication and metabolic output of microbial communities.

Further research is needed to explore the specific effects of this compound on microbial QS systems and its broader implications for microbial ecology.

Modulation of Cellular Biochemical Processes in Model Systems (in vitro)

In vitro studies using model systems have begun to shed light on the cellular effects of this compound. As a phenolic compound, it is expected to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. mdpi.comnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is implicated in a variety of cellular dysfunctions. mdpi.comnih.gov

However, it is also important to note that some phenolic compounds can act as pro-oxidants under certain conditions, leading to increased oxidative stress and potential cellular damage. The antioxidant or pro-oxidant activity of a phenolic compound is dependent on its concentration and the specific cellular environment.

Studies on human neuroblastoma cell lines (SH-SY5Y) have shown that stress induced by hydrogen peroxide can impact tryptophan metabolism, a pathway that can be influenced by the redox state of the cell. mdpi.com While not directly studying this compound, these findings highlight the potential for phenolic compounds to modulate key cellular metabolic pathways.

Table 2: Potential In Vitro Effects of this compound on Cellular Processes

| Cellular Process | Potential Effect of this compound |

| Oxidative Stress | May act as an antioxidant by scavenging reactive oxygen species or as a pro-oxidant depending on concentration and cellular context. mdpi.comnih.gov |

| Cellular Metabolism | Potential to modulate metabolic pathways sensitive to the cellular redox state. |

| Inflammation | Some phenolic compounds have demonstrated anti-inflammatory effects in vitro. |

Structure-Mechanism Relationship Studies of Analogues

Structure-activity relationship (SAR) studies of analogues of this compound are crucial for understanding the molecular basis of their biological activities. researchgate.net The number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents like the methyl group, are key determinants of a compound's reactivity and its ability to interact with biological targets.

By systematically modifying the structure of this compound and its analogues and evaluating their biological effects, researchers can identify the key structural features responsible for their activity. nih.gov This knowledge can then be used to design novel compounds with enhanced or more specific biological activities.

Advanced Analytical Methodologies for Research and Elucidation

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of 2,3,5-Trihydroxytoluene, which is fundamental for its identification within complex biological and chemical samples. In the field of metabolomics, HRMS plays a crucial role in profiling the presence of this compound and its various derivatives. For instance, during the microbial degradation of 2,4-dinitrotoluene (B133949) by certain bacteria, a metabolite with a mass-to-charge ratio (m/z) corresponding to a trihydroxytoluene has been identified, pointing to the potential formation of this compound or one of its isomers as a metabolic byproduct.

This technique is also pivotal in the identification of fleeting intermediates that may form during chemical reactions involving this compound. The high mass accuracy afforded by instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the determination of the elemental composition of molecules. This capability is critical for distinguishing between isomers and for the structural elucidation of previously unknown compounds. Further structural details can be obtained through fragmentation analysis, commonly performed using tandem mass spectrometry (MS/MS), where the parent ion is fragmented and the resulting fragment ions are analyzed to piece together the molecule's structure. This information is vital for unequivocally confirming the identity of this compound and for mapping the transformation pathways in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for the unambiguous structural elucidation of this compound. The primary one-dimensional NMR techniques, ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The resulting spectra display signals corresponding to each unique atom, and their chemical shifts and coupling patterns offer a precise map of the molecule's atomic connectivity. For this compound, the ¹H NMR spectrum would characteristically show distinct signals for the protons on the aromatic ring and the methyl group, with their specific positions and splitting patterns confirming their arrangement.

For more intricate structural assignments and to definitively confirm the connections between protons and carbons, two-dimensional (2D) NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Such advanced experiments are essential for distinguishing this compound from its various trihydroxytoluene isomers. Additionally, Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of different protons, providing valuable insights into the conformational analysis of the molecule and its derivatives.

Chromatographic Techniques for Separation and Purity Assessment in Complex Research Mixtures

Chromatographic methods are fundamental for the isolation and purification of this compound from intricate mixtures, such as those resulting from chemical synthesis or biological extractions. A widely utilized technique is High-Performance Liquid Chromatography (HPLC), which is frequently coupled with a Diode-Array Detector (DAD) for UV-Vis spectral information or a mass spectrometer (LC-MS) for mass identification, enabling both qualitative and quantitative analyses. The separation efficiency is optimized by carefully selecting the stationary phase, such as a C18 column, and the composition of the mobile phase to ensure the effective separation of this compound from other components and potential impurities.

Another powerful technique for the analysis of this compound is Gas Chromatography (GC), often paired with Mass Spectrometry (GC-MS). To enhance its volatility for GC analysis, this compound is typically derivatized. This method offers superior separation efficiency and highly sensitive detection and identification of the compound. The retention time, the time it takes for the compound to pass through the chromatographic column, serves as a key identifying characteristic, while the area of the chromatographic peak can be used for accurate quantification. These chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for tracking its formation or degradation in various experimental contexts.

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., UV-Vis, Fluorescence, Circular Dichroism)

A range of spectroscopic techniques can be employed to probe the electronic properties of this compound and its interactions with other molecules. UV-Visible (UV-Vis) spectroscopy is utilized to examine the electronic transitions within the molecule. The wavelength and intensity of the light absorbed by this compound are sensitive to its surrounding environment, such as the solvent, and can be altered upon interaction with other molecules.

While this compound itself may not exhibit strong fluorescence, its interactions with fluorescent molecules can be investigated using fluorescence spectroscopy. Changes in the fluorescence properties, such as intensity or emission wavelength, of a fluorescent binding partner upon interaction with this compound can provide valuable information about the binding affinity and the underlying mechanism of interaction. Circular Dichroism (CD) spectroscopy becomes a relevant technique when this compound is part of a chiral system or when it interacts with other chiral molecules, offering insights into the stereochemistry of the resulting complex.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods are instrumental in characterizing the redox properties of this compound, which are of particular interest due to its potential as an antioxidant. Cyclic voltammetry is a primary technique for determining the redox potential of this compound. This method involves scanning the electrical potential of an electrode immersed in a solution containing this compound and measuring the resulting current. From the resulting voltammogram, the oxidation and reduction potentials can be determined, providing a quantitative measure of the molecule's ability to donate or accept electrons.

The data derived from these electrochemical studies are crucial for understanding the antioxidant mechanism of this compound. The redox potential is a key parameter for evaluating its capacity to scavenge free radicals and thereby protect against oxidative damage. By comparing the redox potential of this compound with those of well-established antioxidants, its relative antioxidant efficacy can be assessed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of 2,3,5-Trihydroxytoluene.

The electronic structure of the molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For an aromatic compound with multiple hydroxyl groups like this compound, the HOMO is anticipated to be located primarily on the electron-rich benzene (B151609) ring and the oxygen atoms. This indicates that these sites are the most probable for donating electrons in chemical reactions. Conversely, the LUMO is expected to be distributed across the aromatic system, representing the most likely region to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

From the energies of these frontier orbitals, a range of reactivity descriptors can be calculated to provide a quantitative measure of the molecule's chemical behavior.

| Descriptor | Significance for this compound |

| Ionization Potential (IP) | Represents the energy required to remove an electron. The presence of three electron-donating hydroxyl groups is expected to result in a relatively low ionization potential, suggesting that this compound can readily act as an electron donor, a key characteristic of antioxidants. |

| Electron Affinity (EA) | Indicates the energy released upon gaining an electron. |

| Electronegativity (χ) | Measures the overall ability of the molecule to attract electrons. |

| Chemical Hardness (η) | Quantifies the molecule's resistance to changes in its electron distribution. A lower value of chemical hardness generally correlates with higher reactivity. |

| Electrophilicity Index (ω) | Provides a measure of the molecule's electrophilic nature. |

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, studies on other hydroxylated aromatic compounds have utilized DFT to calculate parameters like Bond Dissociation Enthalpy (BDE) and Ionization Potential to rationalize their antioxidant capacities. Similar computational analyses of this compound would be instrumental in quantifying its potential as a free radical scavenger.

Molecular Dynamics and Docking Simulations for Enzyme-Substrate and Ligand-Target Interactions (in silico)

To understand the potential biological roles of this compound, molecular dynamics (MD) and docking simulations are employed to study its interactions with macromolecular targets, such as enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. Given that this compound is a known intermediate in the biosynthesis of certain natural products, enzymes within these pathways, like dioxygenases, would be primary targets for docking studies. Such simulations would illuminate how the molecule fits into the enzyme's active site and the specific amino acid residues involved in its binding.

Following the initial docking, molecular dynamics simulations can provide a more dynamic and realistic representation of the ligand-protein complex. By simulating the movements of atoms over time, MD can assess the stability of the binding pose predicted by docking. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, are monitored to evaluate the stability of the complex. Furthermore, MD simulations allow for a detailed analysis of the temporal evolution of intermolecular interactions, including the persistence of hydrogen bonds and the role of water molecules in mediating the binding.

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods are also adept at predicting the spectroscopic signatures of this compound, which can be invaluable for its identification and characterization.

NMR Spectroscopy: The theoretical prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra serve as a powerful tool for the interpretation and validation of experimental NMR data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. For this compound, this would predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the underlying electronic transitions, which are typically π → π* transitions in aromatic systems.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be computationally predicted by calculating its vibrational frequencies. These theoretical spectra can aid in the assignment of vibrational modes observed in experimental measurements.

In addition to spectroscopic properties, computational chemistry can be used to explore the reaction energetics of processes involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, thereby elucidating reaction mechanisms. For example, the energetics of the enzymatic ring cleavage of this compound, a known metabolic step, could be computationally modeled to understand the catalytic efficiency of the involved enzymes.

In Silico Design of Novel Derivatives and Analogues

The insights gained from the computational studies described above can be leveraged for the rational, in silico design of novel derivatives and analogues of this compound with potentially improved or tailored properties.

By understanding the structure-activity relationships, modifications can be made to the parent molecule to enhance a desired property, such as antioxidant activity or binding affinity to a specific biological target. For example, based on the key interactions observed in docking simulations, a pharmacophore model can be constructed. This model represents the essential three-dimensional arrangement of chemical features necessary for biological activity.

This pharmacophore can then be used in virtual screening campaigns to search large chemical databases for new molecules that match the model, potentially leading to the discovery of novel compounds with similar or enhanced activity. Furthermore, new analogues of this compound can be designed by systematically modifying its chemical structure. The properties of these newly designed molecules can then be computationally evaluated before any resource-intensive synthetic work is undertaken, thereby streamlining the drug discovery and development process.

Emerging Research Directions and Unanswered Questions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While methods for synthesizing 2,3,5-Trihydroxytoluene exist, significant opportunities remain for the development of more efficient, selective, and sustainable synthetic routes. Current research directions focus on overcoming the limitations of existing multi-step procedures, which can be low-yielding and require harsh reaction conditions.

One established pathway begins with o-vanillin, proceeding through a hydrogenation step over a palladium-on-carbon catalyst to yield 2-hydroxy-3-methoxytoluene. osti.gov This intermediate then requires further steps to introduce the additional hydroxyl groups and demethylate the methoxy (B1213986) group. osti.gov While feasible, this approach highlights the need for more direct methods. Researchers are investigating novel catalytic systems and biocatalytic approaches to improve atom economy and reduce waste. An unanswered question is whether enzymatic systems, mimicking the microbial hydroxylation of orcinol (B57675), could be harnessed for large-scale, selective synthesis directly from simpler precursors. longdom.orgnih.gov The development of such a route would represent a significant leap in green chemistry principles applied to this compound.

Future work will likely focus on:

Catalytic Hydroxylation: Exploring new transition-metal catalysts or organocatalysts that can selectively introduce hydroxyl groups onto the toluene (B28343) ring with precise regioselectivity, avoiding the need for protecting groups and multiple steps.

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes.

Biocatalysis: Engineering or discovering enzymes (such as hydroxylases) that can perform the specific hydroxylation of dihydroxytoluene precursors with high fidelity.

| Synthetic Approach | Precursor | Key Transformation | Potential for Improvement |

| Chemical Synthesis | o-Vanillin | Hydrogenation, additional hydroxylation, demethylation osti.gov | Reduce step count, improve overall yield, milder conditions |

| Biocatalysis (proposed) | Orcinol / Dihydroxytoluenes | Enzymatic hydroxylation longdom.orgnih.gov | Enzyme discovery/engineering, process optimization for scale-up |

Deeper Elucidation of Environmental Fates and Biotransformation Pathways

The environmental journey of this compound is a critical area of study, particularly as it is a known intermediate in the microbial breakdown of other compounds. Its biotransformation is a key piece of larger environmental puzzles, such as the degradation of pollutants like 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net

Research has identified specific microbial pathways for its formation and degradation. For instance, certain strains of the bacterium Pseudomonas putida utilize orcinol as a sole carbon source by first hydroxylating it to this compound. longdom.org This intermediate is then processed via ring cleavage. longdom.org Similarly, the fungus Aphanocladium album oxidizes orcinol to this compound using the enzyme orcinol hydroxylase as a step in the biosynthesis of the pigment oosporein (B1530899). nih.gov

However, many questions remain unanswered. The complete abiotic degradation pathways (e.g., photolysis, hydrolysis) are not well-characterized. trea.com Furthermore, its persistence, mobility, and potential for bioaccumulation in different environmental compartments (soil, water, sediment) are largely unknown. sigmaaldrich.com A deeper understanding of its sorption characteristics to soil and sediment is necessary to predict its environmental transport. trea.comtrea.com

Key research goals include:

Metabolite Identification: Identifying the full suite of downstream metabolites from its microbial degradation to determine if any persistent or toxic byproducts are formed.

Kinetic Modeling: Quantifying the rates of both biotic and abiotic degradation processes under various environmental conditions (pH, temperature, oxygen levels).

Transport Studies: Characterizing its interaction with soil organic matter and minerals to build accurate models of its movement through ecosystems.

Comprehensive Mapping of Its Role in Chemical Biology and Microbial Ecosystems

This compound is more than a simple metabolite; it is an active participant in the chemical biology of microbial ecosystems. Its established role as an intermediate in the metabolic pathways of both bacteria and fungi underscores its importance in carbon and energy cycling within these communities. longdom.orgnih.gov The transformation from orcinol to this compound is a pivotal step that channels a common aromatic compound into diverse metabolic fates, from complete mineralization in Pseudomonas to the synthesis of complex secondary metabolites like oosporein in Aphanocladium. longdom.orgnih.gov

An intriguing and underexplored area is its potential for broader bioactivity. Studies on structurally related 6-alkyl-1,2,4-trihydroxybenzenes have shown they can induce DNA cleavage in the presence of copper ions and oxygen. osti.gov This suggests that this compound could be involved in mediating oxidative stress or acting as a signaling molecule in inter-species microbial competition. A significant unanswered question is whether this compound, produced by one microbe, can influence the growth, gene expression, or virulence of other organisms within the same ecosystem.

Future research should aim to:

Elucidate Regulatory Networks: Investigate how the presence of this compound affects gene expression in the producing organisms and their neighbors.

Explore Interspecies Interactions: Determine if it functions as a signaling molecule, an antimicrobial agent, or a synergistic factor in mixed microbial communities.

Identify Protein Targets: Use chemical biology probes to identify specific proteins and enzymes that interact with this compound, which could reveal novel biological functions.

Advanced Methodologies for Studying Its Transient Intermediates and Reaction Kinetics

The oxidation and degradation of this compound likely proceed through a series of short-lived, highly reactive transient intermediates, such as semiquinone radicals or other oxidized species. Characterizing these intermediates is essential for a complete mechanistic understanding of its reactivity, yet it remains a significant challenge. The development and application of advanced analytical methodologies are crucial to answer fundamental questions about its reaction kinetics.

Spectroscopic methods are key tools for this purpose. researchgate.netirma-international.org Time-resolved techniques, such as flash photolysis coupled with transient absorption spectroscopy, could be used to generate and observe reactive intermediates on very short timescales. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques can provide structural information about intermediates that can be trapped or observed under specific conditions. longdom.org Electrochemical methods, which can precisely control the oxidation state of the molecule, offer a powerful way to generate and study radical intermediates and subsequent reaction steps. nih.gov

Key unanswered questions that these methodologies can address include:

What are the precise structures of the initial radical species formed during its enzymatic or chemical oxidation?

What are the rate constants for the key steps in its degradation pathways? osti.gov

How do environmental factors, such as pH and the presence of metal ions, influence the stability and reactivity of its transient intermediates?

The application of kinetic analysis tools, such as Reaction Progress Kinetic Analysis (RPKA) and the study of kinetic isotope effects, will be vital in dissecting the complex, multi-step reaction mechanisms. mckgroup.org

| Methodology | Application | Information Gained |

| Time-Resolved Spectroscopy | Studying fast reactions | Detection and characterization of short-lived intermediates researchgate.net |

| Electrochemistry | Controlled oxidation/reduction | Generation and study of radical ions and redox potentials nih.gov |

| Advanced NMR/MS | Structural elucidation | Identification of trapped intermediates and stable products longdom.org |

| Kinetic Modeling | Understanding reaction rates | Determination of rate constants and activation parameters osti.govmckgroup.org |

Potential as a Chemical Scaffold for Advanced Material Science Applications

The molecular architecture of this compound—a rigid aromatic ring functionalized with three reactive hydroxyl groups in a specific orientation—makes it a compelling candidate for use as a chemical scaffold in material science. A scaffold in this context is a core structural unit upon which more complex, functional architectures can be built. researchgate.netsigmaaldrich.com The hydroxyl groups offer multiple points for derivatization, allowing the molecule to be incorporated as a monomer or cross-linking agent in polymer synthesis. sigmaaldrich.commit.edu

While specific applications of this compound in materials are not yet widely reported, its structure suggests significant potential. An unanswered question is whether this specific isomer can impart unique properties (e.g., thermal stability, adhesion, redox activity) to materials like phenolic or epoxy resins compared to other polyhydroxylated aromatics. trea.com Its ability to be derived from biological processes could also make it a valuable building block for creating more sustainable and biodegradable polymers, analogous to how other natural phenolics like tyrosol are being explored for biomaterials. gormleylab.com

Future research directions could include:

Polymer Synthesis: Using this compound as a monomer to create novel polyesters, polycarbonates, or polyethers with tailored properties.

Resin and Composite Formulation: Investigating its use as a cross-linking agent or hardener in epoxy or phenolic resins to enhance thermal and mechanical performance. trea.comtrea.com

Functional Materials: Derivatizing the hydroxyl groups to attach other functional moieties, creating scaffolds for applications in organic electronics, chemosensors, or high-energy materials. researchgate.netrsc.org

The exploration of this compound as a versatile chemical scaffold represents a promising frontier for the development of new functional materials derived from a bio-based intermediate.

Q & A

Basic: What analytical methods are used to identify 2,3,5-Trihydroxytoluene in microbial degradation studies?

To confirm the presence of this compound in biodegradation pathways, researchers employ gas chromatography-mass spectrometry (GC-MS) for separation and quantification, coupled with NMR spectroscopy to resolve structural features like hydroxyl group arrangements . Enzyme activity assays (e.g., for this compound 1,2-dioxygenase) are also critical to validate its role in aromatic ring cleavage .

Basic: What synthetic routes are effective for laboratory-scale production of this compound?

A common method involves catalytic hydrogenation of 2,3,5-trimethylbenzoquinone using palladium on carbon (Pd/C) under hydrogen pressure. Optimization of reaction conditions (e.g., solvent polarity, temperature) enhances yield and minimizes side products like over-reduced derivatives . Purity is confirmed via HPLC with UV detection at 280 nm .

Advanced: How does 2,4,5-Trihydroxytoluene Dioxygenase mediate aromatic ring cleavage in this compound?

The enzyme employs a non-heme iron center to catalyze cis,cis-dioxygenation, cleaving the aromatic ring into 2,4,6-trioxoheptanoate . Time-resolved Laue X-ray diffraction (1.6 Å resolution) revealed conformational changes during substrate binding, with transient intermediates trapped using photocaged substrates . Mutagenesis studies targeting iron-coordinating residues (e.g., His155, Asp157) further elucidate catalytic mechanisms .

Advanced: How can time-resolved structural biology resolve discrepancies in proposed metabolic intermediates?

Discrepancies in pathway intermediates (e.g., conflicting reports of 2,4,5-trihydroxytoluene vs. This compound as substrates) are addressed via millisecond-scale Laue diffraction . By initiating reactions in crystallo with UV-activated substrates, researchers capture short-lived intermediates like methylmalonate semialdehyde , validating their role in downstream metabolism .

Advanced: What strategies reconcile conflicting data on this compound’s metabolic fate?

Contradictions arise from differences in microbial strains or assay conditions. Isotopic labeling (e.g., ¹³C-tracing) and enzyme knockout mutants are used to track carbon flux. For example, Pseudomonas putida mutants lacking this compound 1,2-dioxygenase accumulate the compound, confirming its position in the orcinol pathway .

Advanced: How do solvent systems influence stereoselective synthesis of this compound derivatives?

Polar aprotic solvents (e.g., DMF) favor regioselective hydroxylation by stabilizing transition states. Catalysts like ruthenium complexes improve enantiomeric excess (up to 92% ee) in asymmetric hydrogenation, critical for producing chiral intermediates for pharmaceutical studies . Reaction progress is monitored via in situ FTIR to optimize selectivity .

Basic: What protocols ensure purity and stability of this compound in storage?

Purity is assessed via reverse-phase HPLC with a C18 column and mobile phase of methanol:water (70:30). Stability tests under varying pH (4–9) and temperature (4–25°C) show degradation <5% over 30 days when stored in amber vials under nitrogen . NMR chemical shift analysis detects oxidation byproducts like quinones .

Advanced: How do intramolecular hydrogen bonds affect this compound’s reactivity?

Quantum chemistry calculations (DFT at B3LYP/6-311+G**) predictstrong O–H∙∙∙O bonds between adjacent hydroxyl groups, stabilizing the planar conformation. Experimental validation via¹H NMR in DMSO-d₆ shows downfield shifts (δ 9.8–10.2 ppm) for hydrogen-bonded protons, correlating with reduced reactivity in electrophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.